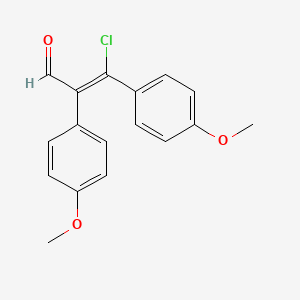

(Z)-3-Chlor-2,3-bis(4-methoxyphenyl)acrylaldehyd

Übersicht

Beschreibung

Windorphen ist ein selektiver Inhibitor des Wnt/β-Catenin-Signalwegs. Diese Verbindung zielt speziell auf die Funktion der C-terminalen Transaktivierungsdomäne von β-Catenin-1 ab, jedoch nicht auf β-Catenin-2. Windorphen ist bekannt für seine Fähigkeit, die Assoziation von β-Catenin mit p300, einer Histonacetyltransferase, zu stören, ohne das eng verwandte CREB-bindende Protein (CBP) zu beeinflussen. Diese Spezifität macht Windorphen zu einem wertvollen Werkzeug bei der Untersuchung der Wnt-Signalgebung und ihrer Auswirkungen auf verschiedene biologische Prozesse und Krankheiten .

Wissenschaftliche Forschungsanwendungen

Windorphen hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug zur Untersuchung des Wnt/β-Catenin-Signalwegs und seiner Rolle in verschiedenen chemischen Prozessen verwendet.

Biologie: In der Forschung eingesetzt, um die Rolle der Wnt-Signalgebung bei der embryonalen Entwicklung, Zellproliferation und -migration zu verstehen.

Medizin: Auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Krankheiten wie Krebs untersucht, bei denen eine abnorme Wnt-Signalgebung eine Rolle spielt.

Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf den Wnt/β-Catenin-Signalweg abzielen .

5. Wirkmechanismus

Windorphen übt seine Wirkung aus, indem es selektiv den Wnt/β-Catenin-Signalweg inhibiert. Es zielt speziell auf die C-terminale Transaktivierungsdomäne von β-Catenin-1 ab und stört so seine Assoziation mit der Histonacetyltransferase p300. Diese Hemmung verhindert die transkriptionelle Aktivierung von Wnt-Zielgenen, was zur Unterdrückung der Wnt-Signalgebung führt. Die beteiligten molekularen Ziele umfassen β-Catenin-1 und p300, während die betroffenen Signalwege diejenigen sind, die mit der Wnt-Signalgebung zusammenhängen .

Biochemische Analyse

Biochemical Properties

Windorphen functions by selectively inhibiting p300, a histone acetyltransferase that acts as a critical coactivator of β-catenin . By disrupting the association of p300 with the C-terminal transactivation domain of β-catenin, Windorphen effectively blocks Wnt signaling . This inhibition does not affect the closely related CREB-binding protein (CBP), highlighting the specificity of Windorphen’s action . The compound has shown efficacy in inducing apoptosis in several Wnt-dependent tumor cell lines, including colon adenocarcinoma and prostate cancer cell lines .

Cellular Effects

Windorphen exerts significant effects on various cell types and cellular processes. In Wnt-dependent tumor cell lines, such as colon adenocarcinoma SW480 and RKO, as well as prostate cancer cell lines DU145 and PC3, Windorphen induces apoptosis . This compound influences cell signaling pathways by inhibiting the Wnt/β-catenin pathway, leading to altered gene expression and cellular metabolism . The disruption of Wnt signaling by Windorphen results in decreased cell proliferation and increased cell death in these cancer cell lines .

Molecular Mechanism

At the molecular level, Windorphen exerts its effects by binding to p300 and preventing its interaction with β-catenin . This selective inhibition of p300 disrupts the transcriptional activity of β-catenin, leading to the downregulation of Wnt target genes . The inhibition of histone acetyltransferase activity by Windorphen also contributes to changes in gene expression, further impacting cellular function . This dual mechanism of action underscores the compound’s potential as a therapeutic agent in Wnt-dependent cancers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Windorphen have been observed to change over time. The compound is stable under specific storage conditions, such as protection from light and freezing . Long-term studies have shown that Windorphen maintains its efficacy in inhibiting Wnt signaling and inducing apoptosis in cancer cell lines .

Dosage Effects in Animal Models

The effects of Windorphen vary with different dosages in animal models. Studies have demonstrated that lower doses of Windorphen effectively inhibit Wnt signaling without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions . Determining the optimal dosage for therapeutic applications is crucial to maximize the benefits of Windorphen while minimizing potential side effects .

Metabolic Pathways

Windorphen is involved in metabolic pathways related to the Wnt/β-catenin signaling pathway . By inhibiting p300, Windorphen affects the acetylation of histones and other proteins, leading to changes in gene expression and metabolic flux . The compound’s interaction with enzymes and cofactors involved in these pathways further influences cellular metabolism and function .

Transport and Distribution

Within cells and tissues, Windorphen is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the localization and accumulation of Windorphen, affecting its activity and efficacy . Understanding the transport and distribution mechanisms of Windorphen is essential for optimizing its therapeutic potential .

Subcellular Localization

Windorphen’s subcellular localization is primarily determined by its interactions with p300 and β-catenin . The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its inhibitory effects on Wnt signaling . The precise subcellular localization of Windorphen is critical for its function and therapeutic efficacy .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Windorphen wird durch einen mehrstufigen organischen Syntheseprozess synthetisiert. Die wichtigsten Schritte umfassen die Bildung der (E)-3-Chlor-2,3-bis(4-methoxyphenyl)acrylaldehyd-Struktur. Die Synthese beginnt in der Regel mit der Herstellung von 4-Methoxybenzaldehyd, das eine Reihe von Reaktionen wie Chlorierung und Aldolkondensation durchläuft, um das Endprodukt zu bilden .

Industrielle Produktionsmethoden: Die industrielle Produktion von Windorphen beinhaltet die Skalierung des Laborsyntheseprozesses. Dies beinhaltet die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelsysteme, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird typischerweise durch Umkristallisation oder chromatographische Verfahren gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Windorphen unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Windorphen kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Windorphen in seine reduzierten Formen umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden unter geeigneten Bedingungen verwendet.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von Windorphen verschiedene oxidierte Derivate ergeben, während die Reduktion reduzierte Formen der Verbindung erzeugen kann .

Wirkmechanismus

Windorphen exerts its effects by selectively inhibiting the Wnt/β-catenin signaling pathway. It specifically targets the c-terminal transactivation domain of β-catenin-1, disrupting its association with the histone acetyltransferase p300. This inhibition prevents the transcriptional activation of Wnt target genes, leading to the suppression of Wnt signaling. The molecular targets involved include β-catenin-1 and p300, while the pathways affected are those related to Wnt signaling .

Vergleich Mit ähnlichen Verbindungen

Windorphen ist einzigartig in seiner selektiven Hemmung des Wnt/β-Catenin-Signalwegs. Ähnliche Verbindungen umfassen:

ICG-001: Ein weiterer selektiver Inhibitor des Wnt/β-Catenin-Signalwegs, der jedoch die Interaktion zwischen β-Catenin und CBP anstelle von p300 angreift.

XAV939: Hemmt Tankyrase, was zur Stabilisierung von Axin und zur Unterdrückung der Wnt-Signalgebung führt.

LGK974: Ein Porcupine-Inhibitor, der die Sekretion von Wnt-Liganden verhindert und so die Wnt-Signalgebung hemmt .

Die Spezifität von Windorphen für p300 und seine Fähigkeit, β-Catenin-1 selektiv zu hemmen, machen es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen.

Eigenschaften

IUPAC Name |

(Z)-3-chloro-2,3-bis(4-methoxyphenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO3/c1-20-14-7-3-12(4-8-14)16(11-19)17(18)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3/b17-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRALGZMXHFBPG-WUKNDPDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C(=C(\C2=CC=C(C=C2)OC)/Cl)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid](/img/structure/B1300732.png)

![4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300735.png)

![2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide](/img/structure/B1300741.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide](/img/structure/B1300750.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide](/img/structure/B1300751.png)

![[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B1300761.png)

![6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1300763.png)